molecular formula C15H23NO B1207559 Meptazinol CAS No. 54340-58-8

Meptazinol

Cat. No. B1207559
CAS RN: 54340-58-8
M. Wt: 233.35 g/mol
InChI Key: JLICHNCFTLFZJN-UHFFFAOYSA-N
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Description

Meptazinol is a compound synthesized from 1,3-cyclohexanedione and N-methylcaprolactam through a series of chemical reactions including methylation, docking, dehydrogenation aromatization, ethylation, and lithium aluminium hydride reduction. The overall yield of these processes is approximately 30%, indicating a complex synthesis pathway for this compound (Wang Jin-mi, 2015). Another study also confirmed the synthesis of this compound through a similar pathway, achieving an overall yield of 39.2% under optimum conditions (Yang Xue-fu, 2010).

Synthesis Analysis

The synthesis of this compound involves a complex process that includes etherification, condensation, oxidative dehydrogenation, ethylation, and reduction. This process emphasizes the compound's intricate nature and the precision required in its synthesis to achieve the desired pharmacological effects. The first enantioselective synthesis of (S)-meptazinol from commercially available ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate highlights the advancements in the synthesis technique, providing a foundation for the development of drugs based on this compound's structure (Tobias Babl, O. Reiser, 2022).

Molecular Structure Analysis

Detailed investigations into the conformations of this compound, particularly its hydrochloride form in solution, have been conducted through nuclear magnetic resonance (NMR) and molecular dynamic simulations. These studies reveal the presence of different and naturally stable conformers, which are crucial for understanding the drug's interaction with biological targets. The pharmacophoric conformer of this compound might originate from a conformer with less favorable energy, rather than the one with the lowest energy, indicating the complexity of its action mechanism (Wei Li et al., 2013).

Chemical Reactions and Properties

This compound's interaction with opioid receptors, particularly its selectivity for mu-1 sites, reflects its unique chemical properties. It demonstrates partial agonist behavior, differing significantly from classical opiates or mixed antagonists. This selectivity is consistent with its analgesic activity and its supraspinal mechanism of action, indicating a unique profile among opioids (G. Pasternak, B. Adler, J. Rodriguez, 1985).

Physical Properties Analysis

This compound's physical properties, such as solubility and stability, are essential for its pharmacokinetic profile, which includes rapid absorption and metabolism leading to its action as an analgesic. The drug is predominantly eliminated in a conjugated form through urinary excretion, indicating its physical characteristics conducive to effective pharmacological activity (M. Rosseel, M. Bogaert, Frans Belpaire, 1975).

Chemical Properties Analysis

The chemical properties of this compound, including its action as a partial agonist at opioid receptors and its interaction with various biological pathways, underscore its therapeutic potential. Its ability to stabilize lysosomal membranes, enhance noradrenaline release, and act as an opiate antagonist contributes to its pharmacological effects, further highlighting the importance of understanding its chemical properties (P. Paciorek, M. H. Todd, M. Wyllie, 1983).

Scientific Research Applications

Analgesic Properties and Mechanisms

Meptazinol is primarily recognized for its analgesic properties. Studies have shown that it is effective in treating mild to moderate pain, including postoperative pain, obstetrical pain, and renal colic pain (Maskell et al., 2012). Further research has investigated the mechanisms behind its analgesic effects. One study explored the structural comparisons of this compound with opioid analgesics, suggesting that it may have a different mechanism of action compared to known analgesics (Li et al., 2005). Another research highlighted its effect on carrageenan-induced thermal hyperalgesia in rats, indicating involvement of the mu opioid receptor rather than the muscarinic acetylcholine receptor in its anti-hyperalgesic action in the spinal cord (Zhang et al., 2004).

Pharmacokinetics and Administration Methods

The pharmacokinetics of this compound have been extensively studied. One study evaluated the pharmacokinetic behavior of hydrochloride this compound in plasma, cerebrospinal fluid (CSF), and cerebral cortex following intranasal administration in rats, demonstrating rapid and complete absorption and a prolonged duration of concentration in CSF and cortex (Shi et al., 2005). Another research compared the systemic absorption and uptake in CSF after intranasal and oral administration in rats, finding that intranasal administration led to quicker absorption and improved bioavailability (Shi et al., 2005).

Molecular and Structural Investigations

Molecular and structural investigations of this compound have provided insights into its properties and potential applications. Theoretical and nuclear magnetic resonance (NMR) studies on the conformations of this compound hydrochloride in solution have been conducted, which assist in understanding the formation mechanism of its biological conformation observed in acetylcholinesterase complexes (Li et al., 2013). Additionally, research on the synthesis and preparation process of this compound hydrochloride provides essential information for its production and pharmaceutical applications (Xue-fu, 2010); (Jin-mi, 2015).

Potential in Treating Neurological Conditions

This compound has shown potential in treating neurological conditions, such as Alzheimer's disease. A study on bis-(-)-nor-meptazinols as cholinesterase inhibitors demonstrated their high inhibitory potency on amyloid-beta aggregation, suggesting their potential as disease-modifying agents for Alzheimer's disease treatment (Xie et al., 2008).

Mechanism of Action

Target of Action

Meptazinol primarily targets the mu-1 opioid receptor . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. The mu opioid receptors are the primary therapeutic target for analgesics .

Mode of Action

This compound is a mixed agonist/antagonist at the opioid receptors . As an agonist, it binds to the opioid receptors in the brain and spinal cord, mimicking the action of endorphins (natural painkillers produced in the body), thus decreasing the perception of pain . As an antagonist, it blocks the receptor and prevents the binding of other opioids, reducing the risk of dependence and abuse .

Biochemical Pathways

It’s known that this compound, like other opioids, influences thepain signaling pathways in the central nervous system . It also has been suggested to have an impact on the Nrf2/Antioxidant Enzyme Pathway , which plays a crucial role in cellular defense against oxidative stress .

Pharmacokinetics

After oral administration, this compound is rapidly absorbed, with peak drug concentrations reached between 0.5 to 3 hours . The elimination half-life is approximately 3.39 hours after a single dose and 4.97 hours after multiple doses . The systemic bioavailability is relatively low, ranging from 1.9 to 18.5% . The drug is rapidly metabolized, mainly to the glucuronide conjugate of the parent drug , and excreted chiefly via the urine .

Result of Action

The primary result of this compound’s action is analgesia , or pain relief . It achieves this by decreasing the perception of pain through its agonistic action on the mu-1 opioid receptor . Its antagonistic activity reduces the risk of dependence and abuse, making it safer than full mu agonists like morphine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. This compound may increase the central nervous system depressant activities of certain drugs . Furthermore, individual factors such as age, health status, and genetic makeup can also influence the drug’s action and efficacy .

Safety and Hazards

The most common side effects associated with Meptazinol administration are gastrointestinal effects such as nausea and vomiting . Drowsiness and dizziness may also be a frequent problem . The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash face, hands and any exposed skin thoroughly after handling .

Future Directions

While Meptazinol has been recognized and recommended as a mixed agonist-antagonist opioid , its analgesic mechanism remains unclear . Further investigation is needed to fully understand its effectiveness in preoperative use and as a component of anaesthesia .

properties

IUPAC Name

3-(3-ethyl-1-methylazepan-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLICHNCFTLFZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59263-76-2 (hydrochloride)
Record name Meptazinol [INN:BAN]
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DSSTOX Substance ID

DTXSID6048543
Record name Meptazinol
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Molecular Weight

233.35 g/mol
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CAS RN

54340-58-8
Record name Meptazinol
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Record name Meptazinol
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Synthesis routes and methods

Procedure details

A solution of 3-ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (1.5 g) in dry tetrahydrofuran was added to a stirred suspension of aluminium lithium hydride (0.48 g) and heated under reflux for 5 hours. The reaction mixture was cooled and decomposed by the addition of water and the precipitate filtered. The precipitate was washed with tetrahydrofuran and the combined filtrate and washings evaporated to a solid. The solid was dissolved in water and ammonium chloride added. The precipitated oil was extracted with dichloromethane, dried over anhydrous magnesium sulphate and evaporated to leave a solid which was recrystallised from acetonitrile to give 0.91 g of the title compound, m.p. 127.5°-133° C., identical with material prepared by an alternative route described in U.K. Pat. No. 1,285,025.
Quantity
1.5 g
Type
reactant
Reaction Step One
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0.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of meptazinol?

A1: this compound exhibits its analgesic effects primarily through its interaction with opioid receptors, specifically the mu-1 subtype. [] This interaction triggers a cascade of downstream effects, ultimately leading to pain relief.

Q2: Does this compound possess any other mechanisms of action besides opioid receptor agonism?

A2: Yes, research suggests that this compound may also exert analgesic effects through a cholinergic component. [, , ] This involves the inhibition of cholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased acetylcholine levels and potential analgesic effects. []

Q3: How does this compound's action compare to other opioid analgesics like morphine?

A3: While this compound acts on opioid receptors like morphine, it is considered a partial agonist, meaning it elicits a weaker response compared to full agonists like morphine. [] Additionally, this compound demonstrates a lower respiratory depressant effect than morphine. [, ]

Q4: Does this compound possess any antagonistic activity at opioid receptors?

A4: Interestingly, while primarily an agonist, studies have revealed that this compound can act as a functional antagonist, particularly in the guinea-pig ileum and mouse vas deferens models. [] This suggests a complex interaction with opioid receptors, potentially contributing to its unique pharmacological profile.

Q5: How does the stereochemistry of this compound influence its activity?

A5: The two enantiomers of this compound, (+) and (-)-meptazinol, exhibit different pharmacological profiles. For instance, (+)-meptazinol has been associated with hyperalgesia and detrimental effects in hemorrhagic shock models, while (-)-meptazinol displayed beneficial effects in the same models. [, ] This emphasizes the importance of stereochemistry in determining this compound's activity.

Q6: Can the analgesic effects of this compound be reversed?

A6: Research indicates that the analgesic effects of this compound can be reversed by the opioid antagonist naloxone, supporting its primary mechanism of action involving opioid receptors. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C15H23NO2, and its molecular weight is 249.35 g/mol.

Q8: Is there any information available on the material compatibility and stability of this compound?

A8: While the provided research focuses primarily on the pharmacological aspects of this compound, information regarding its material compatibility and stability under various conditions would require further investigation.

Q9: What is the half-life of this compound?

A9: The elimination half-life of this compound has been reported to be around 3.4 hours. []

Q10: How does liver disease affect the pharmacokinetics of this compound?

A10: Studies have shown that patients with cirrhosis exhibit enhanced oral bioavailability of this compound, likely due to impaired first-pass metabolism. [] This highlights the importance of considering liver function when administering this compound.

Q11: What animal models have been employed to study the analgesic effects of this compound?

A11: Researchers have utilized various animal models to investigate the analgesic properties of this compound, including the mouse writhing test, rat tail-flick assay, and carrageenan-induced thermal hyperalgesia in rats. [, ] These models provide insights into the compound's efficacy in different pain states.

Q12: Has this compound been evaluated in clinical trials for pain management?

A12: Yes, several clinical trials have assessed the efficacy of this compound for various pain conditions. For instance, this compound has been studied for postoperative pain management after procedures such as total abdominal hysterectomy and major abdominal surgery. [, ]

Q13: What are the reported clinical effects of this compound compared to other analgesics?

A13: In clinical trials, this compound demonstrated comparable analgesic efficacy to other opioids such as morphine, pentazocine, and pethidine. [, , , , ]

Q14: Are there any reported side effects associated with this compound administration?

A14: While a comprehensive discussion of side effects is outside the scope of this scientific overview, it's important to acknowledge that clinical trials have reported side effects associated with this compound, including nausea and vomiting. [, , , , ]

Q15: What is known about the toxicity profile of this compound?

A15: While the provided research offers valuable information on this compound's pharmacology, a thorough evaluation of its toxicological profile would require further investigation and access to comprehensive safety data.

Q16: Has this compound been explored for applications beyond analgesia?

A16: Interestingly, research suggests that this compound might possess antiarrhythmic properties, potentially due to its effects on cardiac muscle action potentials. []

Q17: Have any derivatives of this compound been investigated?

A17: Yes, researchers have explored the synthesis and evaluation of this compound derivatives, such as bis-(-)-nor-meptazinol derivatives, which have shown potential as acetylcholinesterase inhibitors. [, ] This highlights the potential for developing novel therapeutics based on the this compound scaffold.

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